molecular formula C18H20N4O4 B14717990 N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline CAS No. 13540-44-8

N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline

Katalognummer: B14717990
CAS-Nummer: 13540-44-8
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: GVGGOJFIQNEUOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline is a chemical compound with the molecular formula C18H20N4O4 and a molecular weight of 356.3758 . This compound is characterized by its complex structure, which includes a dinitroaniline moiety and a phenylbutylidene group. It is known for its applications in various scientific fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 3,3-dimethyl-4-phenylbutylideneamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed depend on the type of reaction and the specific conditions employed .

Wissenschaftliche Forschungsanwendungen

N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline can be compared with other similar compounds, such as:

  • N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitrobenzene
  • N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitrotoluene

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

13540-44-8

Molekularformel

C18H20N4O4

Molekulargewicht

356.4 g/mol

IUPAC-Name

N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C18H20N4O4/c1-18(2,13-14-6-4-3-5-7-14)10-11-19-20-16-9-8-15(21(23)24)12-17(16)22(25)26/h3-9,11-12,20H,10,13H2,1-2H3

InChI-Schlüssel

GVGGOJFIQNEUOY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.